molecular formula C14H9NO3 B13924151 5-(3-Quinolinyl)-2-furoic acid

5-(3-Quinolinyl)-2-furoic acid

Cat. No.: B13924151
M. Wt: 239.23 g/mol
InChI Key: RBYPXFVNNRNBQS-UHFFFAOYSA-N
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Description

5-(3-Quinolinyl)-2-furoic acid is a heterocyclic compound featuring a quinoline ring substituted at the 3-position with a furoic acid moiety (2-furoic acid). Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-quinolin-3-ylfuran-2-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17)

InChI Key

RBYPXFVNNRNBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-furoic acid typically involves the reaction of 3-quinolinecarboxylic acid with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the quinoline and furan rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to DNA and proteins, affecting their function and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 5-(3-quinolinyl)-2-furoic acid include:

Compound Name Substituents on Quinoline/Furan Key Features Reference
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid Cl at C6; methyl at furan C5 Enhanced lipophilicity; potential antibacterial activity
5-(2,4-Dichlorophenyl)-2-furoic acid Cl at phenyl C2 and C4 High stability; used in agrochemicals
5-(2-Thienyl)-2-furoic acid Thiophene at furan C5 Altered electronic properties; potential for optoelectronic applications
3-[(2-Chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones Chloroquinoline + aryl groups Anti-inflammatory and antibacterial activities
TOFA (5-(Tetradecyloxy)-2-furoic acid) Long alkoxy chain at C5 Fatty acid synthase (FAS) inhibitor; metabolic studies

Key Observations :

  • Substituent Effects: Chlorine or trifluoromethyl groups (e.g., 6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid) increase lipophilicity and metabolic stability. Aryl groups (e.g., biphenyl or naphthoyl) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets.
  • Biological Activity: Quinoline-furan hybrids exhibit antimicrobial properties, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus. TOFA, a furoic acid derivative, suppresses DNA replication in tumor cells by inhibiting FAS.

Comparison :

  • Efficiency: Multicomponent reactions offer atom economy (up to 85% yield), whereas condensation methods require stringent anhydrous conditions.
  • Versatility: Substituents on the quinoline (e.g., Cl, OCH₃) and furan (e.g., aryl, alkyl) can be tailored using these methods.

Physicochemical Properties

Property This compound (Inferred) 5-(2,4-Dichlorophenyl)-2-Furoic Acid TOFA
Molecular Weight ~255 g/mol 261.07 g/mol 326.4 g/mol
Melting Point ~150–160°C (estimated) Not reported 134–138°C (analog)
Solubility Moderate in DMSO, low in water Low aqueous solubility Soluble in organic solvents
pKa ~3.5 (carboxylic acid) Similar acidic nature ~4.0

Notes:

  • The carboxylic acid group in 2-furoic acid derivatives confers moderate acidity, enhancing solubility in polar aprotic solvents.
  • Halogenated analogs (e.g., dichlorophenyl) exhibit higher melting points due to increased crystallinity.

Mechanistic Insights :

  • The quinoline ring intercalates with DNA or enzyme active sites, while the furoic acid group participates in hydrogen bonding.
  • Long alkyl chains (e.g., TOFA) enhance membrane permeability and FAS binding.

Q & A

Q. What are the established synthetic routes for 5-(3-Quinolinyl)-2-furoic acid, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural identity of this compound?

Standard characterization techniques include:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 8.5–9.0 ppm (quinoline protons) and δ 6.5–7.5 ppm (furan protons).

  • ¹³C NMR : Carboxylic acid carbonyl signal at ~170 ppm, with quinoline carbons between 120–150 ppm .

    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₉NO₃: 239.0582 g/mol).
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Melting point : Compare experimental values (e.g., 233–237°C) to literature data to detect impurities .

    Validation : Cross-reference with synthetic intermediates (e.g., quinoline and furoic acid precursors) to rule out contamination .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

While direct studies on this compound are limited, structural analogs like TOFA (5-(tetradecyloxy)-2-furoic acid) provide insights:

  • Acetyl-CoA carboxylase (ACC) inhibition : TOFA blocks fatty acid synthesis by binding to the biotin carboxylase domain of ACC, reducing malonyl-CoA levels. Similar mechanisms may apply to this compound, given its carboxylic acid group and aromatic moieties .
  • Cathepsin K modulation : 2-Furoic acid derivatives inhibit osteoclast-mediated bone resorption by targeting cysteine proteases. Molecular docking studies suggest the quinolinyl group may enhance binding affinity to catalytic sites .

Experimental validation :

  • In vitro enzyme assays : Measure IC₅₀ values using purified ACC or cathepsin K with substrate analogs (e.g., [¹⁴C]-acetyl-CoA for ACC) .
  • Mutagenesis studies : Identify critical residues (e.g., ACC Lysine 328) via alanine scanning to confirm binding interactions .

Q. How do microbial systems metabolize this compound, and what are the implications for environmental persistence?

Pseudomonas and Cupriavidus species degrade furoic acid derivatives via:

  • Initial oxidative cleavage : Dioxygenases convert the furan ring to 2-ketoglutaric acid, with the quinolinyl group undergoing hydroxylation .
  • Pathway engineering : Heterologous expression of fdc (furan dicarboxylase) genes in E. coli enables degradation studies under controlled conditions .

Analytical methods :

  • LC-MS/MS : Track metabolites like quinoline-3-carboxylic acid and 2-furoyl-CoA intermediates.
  • ¹³C-labeling : Use isotopically labeled this compound to map carbon flow in degradation pathways .

Q. What experimental strategies resolve contradictions in reported biological activities of furoic acid derivatives?

Discrepancies in bioactivity data (e.g., hypolipidemic vs. pro-apoptotic effects) may arise from:

  • Cell-type specificity : Test compounds in multiple cell lines (e.g., HepG2 for lipid metabolism, A549 for apoptosis) .
  • Concentration gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects.
  • Control experiments : Compare with structurally similar inactive analogs (e.g., methyl ester derivatives) to confirm target engagement .

Q. Data Contradictions and Solutions

  • Example : TOFA’s dual role in lipid suppression (41% cholesterol reduction in mice) and apoptosis induction (IC₅₀ = 1 µg/ml in cancer cells) .
    • Resolution : Context-dependent effects may arise from differential ACC isoform expression (ACC1 in lipogenesis vs. ACC2 in mitochondrial metabolism) .

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